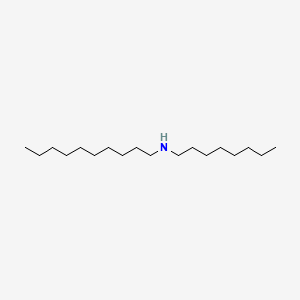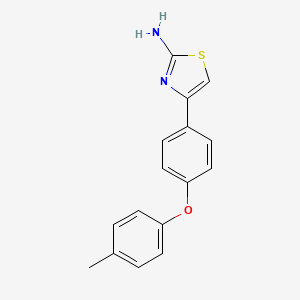
4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) is a chemical compound with the molecular formula C5H5ClF6NO2PS and a molecular weight of 323.58 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
The synthesis of 4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) typically involves the reaction of pyridine with chlorosulfonic acid, followed by the addition of hexafluorophosphoric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.
Análisis De Reacciones Químicas
4-(Chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(Chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) involves its ability to act as a strong electrophile, facilitating various chemical reactions. The compound can interact with nucleophiles, leading to the formation of covalent bonds. This property makes it useful in synthetic chemistry and biochemical studies .
Comparación Con Compuestos Similares
Similar compounds to 4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) include:
- 1-(2-(4-chlorophenyl)-2-oxoethyl)-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-pyridin-1-ium hexafluorophosphate
- 4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)-1-(2-(4-nitrophenyl)-2-oxoethyl)-pyridin-1-ium hexafluorophosphate
- 1-(2-ethoxy-2-oxoethyl)-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridin-1-ium hexafluorophosphate
These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of 4-(chlorosulfonyl)pyridin-1-ium hexafluorophosphate(V) lies in its chlorosulfonyl group, which imparts distinct reactivity and applications.
Propiedades
Fórmula molecular |
C5H5ClF6NO2PS |
|---|---|
Peso molecular |
323.58 g/mol |
Nombre IUPAC |
pyridin-1-ium-4-sulfonyl chloride;hexafluorophosphate |
InChI |
InChI=1S/C5H4ClNO2S.F6P/c6-10(8,9)5-1-3-7-4-2-5;1-7(2,3,4,5)6/h1-4H;/q;-1/p+1 |
Clave InChI |
NUKPCCJXPOEWPS-UHFFFAOYSA-O |
SMILES canónico |
C1=C[NH+]=CC=C1S(=O)(=O)Cl.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylacetamide](/img/structure/B12049864.png)

![N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)


![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)


![3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12049975.png)
